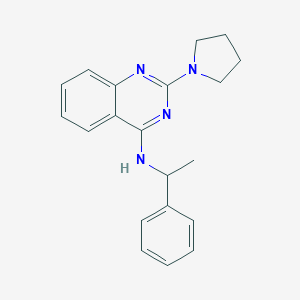
1-(5-Tert-butyldiazaphosphol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyldiazaphosphol-2-yl)ethanone is an organophosphorus compound with the molecular formula C8H13N2OP. It is characterized by a five-membered ring structure containing nitrogen and phosphorus atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyldiazaphosphol-2-yl)ethanone typically involves the reaction of tert-butylamine with phosphorus trichloride, followed by acetylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained at a controlled level to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(5-Tert-butyldiazaphosphol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted diazaphospholes depending on the nucleophile used.
Scientific Research Applications
1-(5-Tert-butyldiazaphosphol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyldiazaphosphol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a versatile ligand, modulating the activity of target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Another compound with a tert-butyl group, but with different functional groups and properties.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener, highlighting the diversity of applications for tert-butyl-containing compounds.
Uniqueness
1-(5-Tert-butyldiazaphosphol-2-yl)ethanone stands out due to its unique diazaphosphole ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
137152-47-7 |
|---|---|
Molecular Formula |
C8H13N2OP |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-(5-tert-butyldiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H13N2OP/c1-6(11)10-9-7(5-12-10)8(2,3)4/h5H,1-4H3 |
InChI Key |
XCIMRLFDKKYEQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
Canonical SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
Synonyms |
Ethanone, 1-[5-(1,1-dimethylethyl)-2H-1,2,3-diazaphosphol-2-yl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



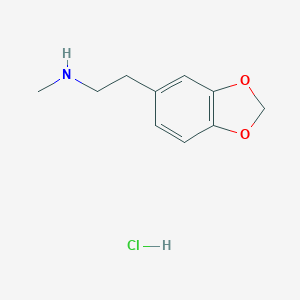
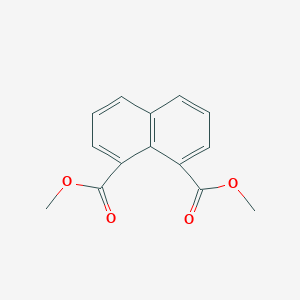
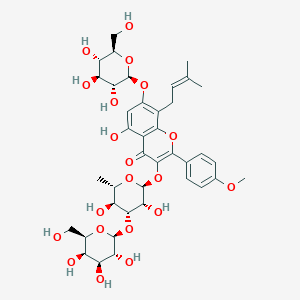
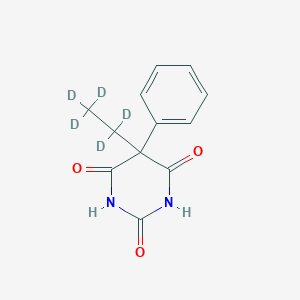

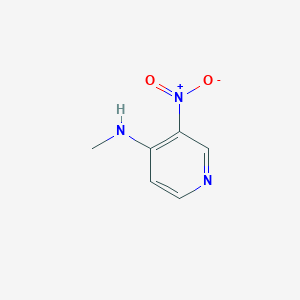
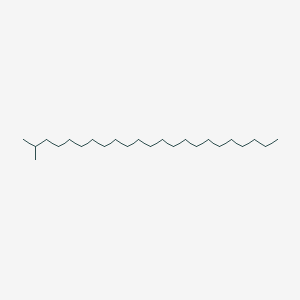
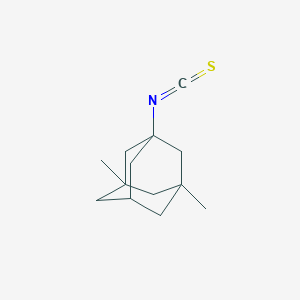
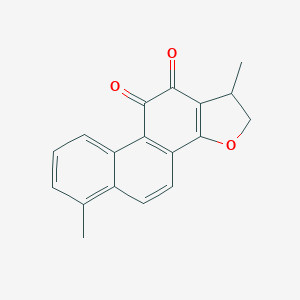
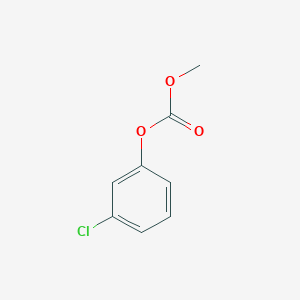
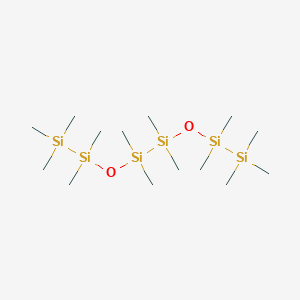
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)
